Cas no 1261826-36-1 (Ethyl 3-(2'-chloro-4'-iodophenyl)propionate)

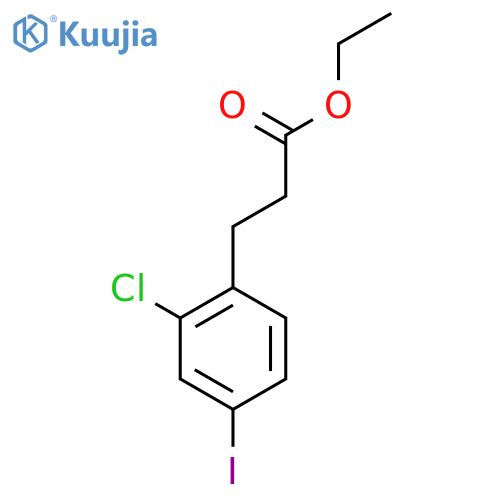

1261826-36-1 structure

商品名:Ethyl 3-(2'-chloro-4'-iodophenyl)propionate

CAS番号:1261826-36-1

MF:C11H12ClIO2

メガワット:338.569254875183

CID:4966043

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2'-chloro-4'-iodophenyl)propionate

-

- インチ: 1S/C11H12ClIO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3

- InChIKey: GQWXIBHHAZHQMG-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=C(C=1)Cl)CCC(=O)OCC

計算された属性

- せいみつぶんしりょう: 337.95705 g/mol

- どういたいしつりょう: 337.95705 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 26.3

- ぶんしりょう: 338.57

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032078-250mg |

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |

1261826-36-1 | 97% | 250mg |

470.40 USD | 2021-06-22 | |

| Alichem | A013032078-500mg |

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |

1261826-36-1 | 97% | 500mg |

823.15 USD | 2021-06-22 | |

| Alichem | A013032078-1g |

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |

1261826-36-1 | 97% | 1g |

1,490.00 USD | 2021-06-22 |

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

1261826-36-1 (Ethyl 3-(2'-chloro-4'-iodophenyl)propionate) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量